Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . This particular derivative has several functional groups attached to it, including an ethyl group, a tert-butyl group, and a 2-methylprop-2-en-1-yl (or isoprenyl) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functionalization reactions to attach the ethyl, tert-butyl, and isoprenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran core is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, it is likely to be a solid at room temperature, and due to the presence of the benzofuran core, it might have a relatively high melting point .Scientific Research Applications
Microbial Degradation and Environmental Fate
Microbial degradation of similar ether compounds, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has been studied extensively. These compounds share structural similarities with Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, particularly in their ether functionalities and tert-butyl groups. Research indicates that microbial degradation is a critical pathway for the environmental fate of these substances, with specific microorganisms capable of utilizing them as carbon and energy sources. This degradation often involves initial hydroxylation steps followed by a series of biochemical transformations leading to the breakdown of the ether bonds. The efficiency of microbial degradation can be influenced by the presence of specific microorganisms, environmental conditions, and the chemical structure of the ether compound (Thornton et al., 2020).
Potential for Bioremediation
The biodegradation pathways of ether-based compounds like MTBE and ETBE suggest potential bioremediation strategies for environmental contamination by similar chemicals. Bioremediation utilizes microorganisms to degrade or transform pollutants into less harmful forms, offering an environmentally friendly alternative to physical or chemical cleanup methods. The aerobic and anaerobic biodegradation capacities of these compounds highlight the versatility of microbial processes in addressing contamination in various environmental settings. Successful bioremediation efforts depend on identifying effective microbial strains, optimizing environmental conditions, and understanding the chemical's behavior in the environment (Schmidt et al., 2004).
Chemical Recycling and Sustainable Applications
Research on the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), provides insights into sustainable applications for complex organic compounds. Chemical recycling involves breaking down polymers into their monomeric or oligomeric components, which can then be repurposed or repolymerized into new materials. Similar principles could potentially apply to the recycling or repurposing of this compound, exploring its use as a feedstock for synthesizing new materials or as a component in environmentally friendly products (Karayannidis & Achilias, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-21-18(20)16-14-10-13(22-11-12(2)3)8-9-15(14)23-17(16)19(4,5)6/h8-10H,2,7,11H2,1,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJPUMXGSXWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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